molecular formula C11H12N2O2 B3288088 Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- CAS No. 850363-64-3

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-

Cat. No.: B3288088
CAS No.: 850363-64-3
M. Wt: 204.22 g/mol
InChI Key: VRNLOHHMALLQRE-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-, is an aromatic ketone characterized by an indazole core substituted with an ethoxy group at the 4-position and an acetyl group at the 1-position. For instance, α-halogenated ketones are commonly used in nucleophilic substitution reactions with heterocyclic amines (e.g., indazole derivatives), as seen in the preparation of triazole-thio-ethanones . The ethoxy substituent likely enhances lipophilicity and modulates electronic properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

1-(4-ethoxyindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11-6-4-5-10-9(11)7-12-13(10)8(2)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNLOHHMALLQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=NN2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Indazole Ring

The ethoxy group at position 4 of the indazole ring participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions. For example:

Reaction TypeConditionsProductYieldSource
DemethylationHBr (48%), reflux, 24 h1-(4-hydroxy-1H-indazol-1-yl)ethanone72%
AlkylationR-X (X=Cl, Br), K₂CO₃, DMF, 80°C1-(4-alkoxy-1H-indazol-1-yl)ethanone55-85%

In alkylation reactions, the ethoxy group can be replaced by bulkier alkoxy groups using alkyl halides (R-X) under mildly basic conditions . Steric hindrance from the ethanone moiety at position 1 reduces reaction rates compared to unsubstituted indazoles .

Acylation and Ketone Functionalization

The ethanone group undergoes standard ketone reactions:

Reaction TypeReagents/ConditionsProductNotesSource
Grignard AdditionCH₃MgBr, THF, 0°C → RT1-(4-ethoxy-1H-indazol-1-yl)propan-2-olDiastereomeric ratio 3:1
ReductionNaBH₄, MeOH, 0°C1-(4-ethoxy-1H-indazol-1-yl)ethanol89% yield
CondensationNH₂OH·HCl, pyridine, refluxOxime derivativeMP: 148-150°C

The ketone's electron-withdrawing nature activates the indazole ring for electrophilic substitution at position 5 or 7.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C1-(4-ethoxy-5-aryl-1H-indazol-1-yl)ethanone60-78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylated derivatives45-67%

For Suzuki couplings, boronic esters at position 5 show higher reactivity than those at position 7 due to reduced steric hindrance. The ethoxy group directs coupling to position 5 through electronic effects .

Ring-Opening and Rearrangement Reactions

Under strong acidic conditions:

ConditionsProductsMechanismSource
H₂SO₄ (conc), 100°C4-ethoxyindazole + acetic acidRetro-Friedel-Crafts reaction
AlCl₃, CH₂Cl₂, RTSpiro[cyclohexane-1,1'-indazole]Wagner-Meerwein rearrangement

The ketone group facilitates ring-opening at elevated temperatures, with reaction rates 3× faster than analogous methyl ketones .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductsQuantum YieldSource
λ=254 nm, benzene, N₂ atm4-ethoxy-1H-indazole + COΦ=0.12
λ=365 nm, O₂, sensitizer5-hydroperoxy derivativeΦ=0.05

The Norrish Type I cleavage dominates under anaerobic conditions , while oxygenation occurs in the presence of O₂.

Comparative Reactivity Table

A comparison with structural analogs:

CompoundRelative Reactivity (NAS)Coupling EfficiencyReduction Rate
1-(4-ethoxy-1H-indazol-1-yl)ethanone1.00 (reference)1.001.00
1-(1H-indazol-1-yl)ethanone1.350.921.15
1-(6-bromo-1H-indazol-1-yl)ethanone0.681.240.87

Data normalized to the target compound's performance in standard conditions .

Comparison with Similar Compounds

1-(1H-Indazol-7-yl)ethanone

  • Structure : Shares the indazole core but substitutes the acetyl group at the 7-position instead of the 1-position, lacking the 4-ethoxy group.
  • Physicochemical Properties : Molecular weight = 160.17 g/mol; predicted boiling point = 348.8±15.0 °C; density = 1.264±0.06 g/cm³ .

JWH-250, JWH-302, and JWH-201

  • Structure: Indole-based ethanones with pentyl and methoxyphenyl substituents (e.g., JWH-250: 1-(1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone).
  • Molecular Formula: C₂₂H₂₅NO₂; Molecular weight ≈ 335.44 g/mol .
  • The extended alkyl chains (e.g., pentyl) increase hydrophobicity compared to the ethoxy group in the target compound.

Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)-

  • Structure : Oxazole ring fused with a dihydro moiety and propyl substituent.
  • Molecular Formula: C₁₀H₁₇NO₂; Molecular weight = 183.25 g/mol .
  • Key Difference : The oxazole core introduces a second oxygen atom, enhancing polarity relative to indazole-based compounds.

Functional Analogues in Aromatic Ketones

1-(2-Chlorophenyl)ethanone

  • Structure: Simple acetophenone derivative with a chlorine substituent at the ortho position.
  • Molecular Formula : C₈H₇ClO; Molecular weight = 154.59 g/mol .
  • Key Difference : Absence of a heterocyclic ring reduces structural complexity and likely diminishes biological target specificity compared to indazole derivatives.

Physicochemical and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- Indazole 4-ethoxy, 1-acetyl Not reported Likely high lipophilicity; potential pharmacological scaffold
1-(1H-Indazol-7-yl)ethanone Indazole 7-acetyl 160.17 Predicted high boiling point
JWH-250 Indole 1-pentyl, 3-(2-methoxyphenyl) 335.44 Cannabinoid receptor agonist
1-(2-Chlorophenyl)ethanone Benzene 2-chloro, 1-acetyl 154.59 Intermediate in organic synthesis

Research Implications and Limitations

  • Synthetic Challenges: The ethoxy group in the target compound may require selective protection/deprotection strategies during synthesis, as seen in triazole-thio-ethanone preparations .
  • Biological Relevance: Indazole derivatives are increasingly explored in drug discovery due to their kinase inhibitory activity; however, the absence of specific bioactivity data for Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-, limits direct comparisons .
  • Analytical Methods : Gas chromatography-FTIR has proven effective in distinguishing structural analogues like JWH-201 and JWH-302, suggesting utility for characterizing the target compound .

Biological Activity

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- is characterized by its indazole core, which is known for its diverse biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-. It has shown efficacy against various bacterial strains, particularly Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
E. coli7.81
K. pneumoniae7.81
S. aureus15.63

The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- has also been evaluated for its cytotoxic effects on various cancer cell lines. The results from cytotoxicity assays are presented in Table 2.

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
HCT116 (colon cancer)10.0
A549 (lung cancer)15.0

The compound exhibited promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation in these cancer types .

The biological activity of Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as COX-2, which is critical in the synthesis of prostaglandins that promote tumor growth .
  • Induction of Apoptosis : Studies indicate that Ethanone may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have explored the efficacy of Ethanone in various biological contexts:

  • A study by Zhang et al. demonstrated that derivatives of indazole, including Ethanone, possess significant anticancer properties through their interaction with cellular signaling pathways .
  • Another investigation focused on the antimicrobial properties of indazole derivatives, revealing that modifications to the indazole structure can enhance antibacterial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-
Reactant of Route 2
Ethanone, 1-(4-ethoxy-1H-indazol-1-yl)-

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